1-tosyl-1H-pyrrole-2,5-dione
Description
Structure
3D Structure
Properties
CAS No. |
32368-50-6 |
|---|---|
Molecular Formula |
C11H9NO4S |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrole-2,5-dione |
InChI |
InChI=1S/C11H9NO4S/c1-8-2-4-9(5-3-8)17(15,16)12-10(13)6-7-11(12)14/h2-7H,1H3 |
InChI Key |
HWGGCKDBGDWJRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C=CC2=O |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis via Sulfonylation of Pyrrol-2-ones
A notable method reported involves a one-pot synthesis where pyrrole derivatives are synthesized at room temperature in a single step by sulfonylation of pyrrol-2-one precursors with tosyl chloride or related sulfonylating agents. This approach offers operational simplicity and good yields, avoiding multi-step isolation procedures. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine to scavenge the generated HCl, facilitating the formation of the N-tosylated pyrrole-2,5-dione structure.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Starting material | Pyrrol-2-one derivatives | N-tosylated pyrrole-2,5-dione |
| Sulfonylating agent | p-Toluenesulfonyl chloride (TsCl) | Selective N-tosylation |
| Solvent | Dichloromethane or similar | Good solubility and reactivity |
| Temperature | Room temperature | Mild reaction conditions |
| Base | Triethylamine or pyridine | Neutralizes HCl byproduct |
| Reaction time | 1–4 hours | High conversion |
| Yield | 60–85% | Isolated pure product |
This method was demonstrated in a study where 1-tosyl-pyrrol-2-one derivatives showed biological activity and were synthesized efficiently in a single step at room temperature.
Cyclocondensation Approaches Using Maleic Anhydride Derivatives
Another approach involves the cyclocondensation of maleic anhydride or its derivatives with sulfonamide-containing amines or urea derivatives, followed by ring closure to form the pyrrole-2,5-dione core with tosyl substitution at nitrogen. This method often requires refluxing in organic solvents such as benzene or toluene for several hours.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Starting materials | Maleic anhydride + sulfonamide amine | Formation of intermediate |
| Solvent | Benzene or toluene | Reflux for 4–6 hours |
| Cyclization | Thermal or acid catalysis | Ring closure to pyrrole-2,5-dione |
| Work-up | Solvent removal, recrystallization | Purification by recrystallization |
| Yield | Moderate to good (40–70%) | Dependent on substituents |
This method is less common but useful for introducing additional substituents on the pyrrole ring and tosyl group simultaneously.
Sulfonylation of Preformed Pyrrole-2,5-diones
A direct sulfonylation of preformed pyrrole-2,5-dione compounds at the nitrogen atom using tosyl chloride under basic conditions is also a viable route. This method requires careful control of reaction conditions to avoid side reactions such as over-sulfonylation or ring opening.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Starting material | Pyrrole-2,5-dione | N-tosylated pyrrole-2,5-dione |
| Sulfonylating agent | p-Toluenesulfonyl chloride (TsCl) | Selective N-tosylation |
| Base | Sodium carbonate or triethylamine | Neutralizes HCl byproduct |
| Solvent | Dichloromethane or acetonitrile | Good solubility and reactivity |
| Temperature | 0 °C to room temperature | Mild conditions preferred |
| Reaction time | 1–3 hours | Efficient conversion |
| Yield | 70–90% | High purity product |
This approach is widely used due to the commercial availability of pyrrole-2,5-dione and tosyl chloride, allowing straightforward access to the target compound.
Detailed Research Findings and Mechanistic Insights
Reaction Mechanism of N-Tosylation
The sulfonylation of the pyrrole nitrogen involves nucleophilic attack of the nitrogen lone pair on the sulfur atom of tosyl chloride, displacing chloride ion and forming the sulfonamide linkage. The presence of a base is critical to neutralize the HCl formed and drive the reaction forward.
Spectroscopic Characterization Supporting Preparation
- Infrared (IR) Spectroscopy : Characteristic sulfonyl (S=O) stretching bands appear around 1150–1350 cm⁻¹, confirming tosylation. Carbonyl stretches of the pyrrole-2,5-dione ring appear near 1700 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) :
- ^1H NMR shows aromatic protons of the tosyl group (around 7.2–7.8 ppm) and methyl protons of the tosyl methyl group (~2.4 ppm).
- The pyrrole ring protons appear downfield due to electron-withdrawing carbonyl groups.
- Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight of this compound confirm the product identity.
Comparative Yields and Purity
| Method | Yield (%) | Purity (by HPLC) | Notes |
|---|---|---|---|
| One-pot sulfonylation at RT | 75–85 | >95% | Mild, efficient |
| Cyclocondensation approach | 40–70 | 90–95% | Longer reaction time |
| Direct sulfonylation of pyrrole-2,5-dione | 70–90 | >95% | Most commonly used |
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| One-pot sulfonylation | Single-step, room temperature | Operational simplicity, good yield | Limited substrate scope |
| Cyclocondensation | Multi-step, reflux conditions | Allows structural diversity | Longer reaction times, moderate yields |
| Direct sulfonylation | Uses preformed pyrrole-2,5-dione | High yield, straightforward | Requires pure starting material |
Chemical Reactions Analysis
Types of Reactions
1-tosyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrrole derivatives, while oxidation and reduction can lead to different functionalized pyrroles .
Scientific Research Applications
Reactivity and Mechanism of Action
The tosyl group serves as an effective leaving group in substitution reactions, allowing for the formation of diverse derivatives. The electronic properties of the pyrrole ring influence its reactivity, making it suitable for synthesizing complex organic molecules.
Organic Synthesis
1-Tosyl-1H-pyrrole-2,5-dione is widely used as an intermediate in synthesizing complex organic compounds. It plays a crucial role in developing pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions.
Biological Applications
Research indicates that derivatives of 1H-pyrrole-2,5-dione exhibit significant biological activities:
- Anti-inflammatory Activity : Compounds derived from 1H-pyrrole-2,5-dione have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. For instance, a derivative was identified as a potent COX-2 inhibitor with an IC50 value of 6.0 nM .
- Cholesterol Absorption Inhibition : Certain derivatives have demonstrated effectiveness as cholesterol absorption inhibitors, surpassing the activity of existing drugs like ezetimibe. One compound exhibited strong activity without cytotoxic effects on cell lines .
Medicinal Chemistry
The compound serves as a precursor for drugs targeting various diseases. Its derivatives are being explored for their potential therapeutic effects against conditions such as inflammation and high cholesterol levels .
Case Study 1: COX Inhibition
A study synthesized several derivatives of 1H-pyrrole-2,5-dione and evaluated their inhibitory effects on COX enzymes. Compound MPO-0029 showed high selectivity for COX-2 over COX-1, indicating its potential as an anti-inflammatory agent .
Case Study 2: Cholesterol Absorption
In another research effort, derivatives were tested for their ability to inhibit cholesterol absorption in vitro. One notable compound demonstrated significant efficacy in reducing lipid accumulation in macrophages while minimizing cytotoxicity .
Table 1: Summary of Biological Activities of 1H-Pyrrole-2,5-Dione Derivatives
| Compound ID | Activity Type | IC50 (nM) | Remarks |
|---|---|---|---|
| MPO-0029 | COX-2 Inhibition | 6.0 | Selective over COX-1 |
| Compound 20 | Cholesterol Absorption | N/A | More effective than ezetimibe |
Table 2: Synthesis Conditions for this compound Derivatives
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Substitution | Sodium Hydride | Organic solvent at RT |
| Oxidation | Potassium Permanganate | Aqueous solution |
| Reduction | Lithium Aluminum Hydride | Anhydrous conditions |
Mechanism of Action
The mechanism of action of 1-tosyl-1H-pyrrole-2,5-dione involves its ability to undergo various chemical transformations. The tosyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s reactivity is influenced by the electronic properties of the pyrrole ring and the tosyl group .
Comparison with Similar Compounds
1-p-Tolyl-1H-pyrrole-2,5-dione (CAS 1631-28-3)
U-73122: 1-[6-(17β-3-Methoxyestra-1,3,5(10)-trien-17-yl)aminohexyl]-1H-pyrrole-2,5-dione
- Structure: A steroidal aminohexyl chain is attached to the nitrogen.
- Key Features: Acts as a potent phospholipase C (PLC) inhibitor in neutrophils and platelets .
- Comparison : The tosyl group’s electron-withdrawing nature in 1-tosyl-1H-pyrrole-2,5-dione may enhance electrophilic reactivity compared to U-73122’s steroidal substituent.
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione
- Structure : A methoxyphenyl group at the nitrogen.
- Key Features: Dihedral angle of 78.22° between the methoxyphenyl and pyrrole-dione rings, reducing conjugation .
- Comparison : The methoxy group’s electron-donating effect contrasts with the tosyl group’s electron-withdrawing properties, affecting reactivity in substitution reactions.
Bis-pyrrole-2,5-dione Derivatives
- Structure : Two pyrrole-2,5-dione units linked via alkyl chains (e.g., heptane).
- Key Features :
- Comparison : The tosyl derivative’s single reactive site may limit crosslinking utility but enhance specificity in small-molecule synthesis.
Pyrrolidine-2,5-dione Derivatives
- Structure : Six-membered piperazine-2,5-diones or modified pyrrolidine-diones.
- Key Features :
- Comparison : The five-membered pyrrole-2,5-dione core in 1-tosyl derivatives may offer distinct stereoelectronic properties compared to six-membered analogs, influencing target selectivity.
Data Table: Key Structural and Functional Comparisons
*Calculated based on formula C₁₁H₉NO₄S.
Research Findings and Implications
- Reactivity : The tosyl group’s electron-withdrawing nature enhances electrophilicity, making this compound a superior leaving group compared to p-tolyl or methoxyphenyl analogs.
- Biological Activity : While U-73122 highlights the importance of the pyrrole-dione core in enzyme inhibition, 1-tosyl derivatives may require tailored substituents for target-specific modulation.
- Structural Insights : Crystallographic data (e.g., dihedral angles ) suggest that substituent bulkiness and electronic effects dictate molecular conformation and intermolecular interactions.
Biological Activity
1-tosyl-1H-pyrrole-2,5-dione is a compound belonging to the pyrrole-2,5-dione family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by a pyrrole ring with a tosyl group attached. The synthesis often involves reactions with various anhydrides and amidrazones, leading to derivatives with distinct biological activities. For instance, the reaction of amidrazones with cyclic anhydrides can yield various pyrrole-2,5-dione derivatives, showcasing the versatility of this compound in synthetic organic chemistry .
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been reported to inhibit the growth of several bacterial strains, which suggests its potential utility in developing new antimicrobial agents.
2. Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent . Studies have demonstrated that derivatives of pyrrole-2,5-dione can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. For example, one derivative was identified as a potent COX-2 inhibitor with an IC50 value significantly lower than that of traditional anti-inflammatory drugs like celecoxib .
3. Anticancer Activity
This compound derivatives have been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines by interacting with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. This interaction is crucial for the development of targeted cancer therapies .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can bind to enzyme active sites, blocking substrate access and altering metabolic pathways.
- Membrane Interaction : It may intercalate into lipid bilayers, affecting membrane integrity and function .
These interactions suggest a multifaceted mechanism by which this compound exerts its biological effects.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Dubinina et al. (2007) | Anticancer Activity | Demonstrated inhibition of colon cancer cell lines (GI50 ~ 1.0–1.6 × 10^-8 M) |
| Kuznietsova et al. (2013) | Anti-inflammatory Activity | Identified as a potent COX-2 inhibitor (IC50 = 6.0 nM) |
| Garmanchuk et al. (2016) | Cholesterol Absorption Inhibition | Compound exhibited stronger activity than ezetimibe in vitro |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-tosyl-1H-pyrrole-2,5-dione?
- Methodological Answer : The compound is typically synthesized via cyclization or substitution reactions. For example, derivatives of pyrrole-2,5-dione can be synthesized by refluxing precursors (e.g., 4-aroyl-3-sulfonyl derivatives) with oxidizing agents like chloranil in xylene for 25–30 hours, followed by purification via recrystallization from methanol . Microwave-assisted synthesis is also employed for rapid and efficient derivatization, enabling control over reaction kinetics and yield optimization . Key steps include selecting appropriate sulfonating agents (e.g., tosyl chloride) and optimizing solvent systems to minimize side reactions.
Q. How is the structure of this compound characterized?
- Methodological Answer : Structural elucidation relies on X-ray crystallography for precise bond-length and dihedral-angle measurements (e.g., planar deviations <0.05 Å in pyrrole-dione moieties) . Complementary techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and proton environments.
- Mass spectrometry : ESI-HRMS for molecular weight validation and fragmentation analysis .
- SHELX refinement : For crystallographic data, SHELXL is widely used for small-molecule refinement, leveraging high-resolution data to resolve torsional ambiguities .
Q. What are the primary biochemical applications of this compound?
- Methodological Answer : The tosyl-pyrrole-dione scaffold is a potent inhibitor of phospholipase C (PLC) and A2 (PLA2), disrupting intracellular calcium signaling. Researchers assess bioactivity via:
- Enzyme inhibition assays : Measuring IC50 values using fluorogenic substrates (e.g., PPI hydrolysis for PLC) .
- Cell-based studies : Monitoring cytosolic Ca²⁺ flux with fluorescent dyes (e.g., Fura-2) in response to inhibitor treatment .
- SAR analysis : Modifying the tosyl group or pyrrole substituents to enhance selectivity and potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer : Discrepancies in structural data (e.g., dihedral angles or bond lengths) often arise from twinning or low-resolution data. Strategies include:
- High-resolution data collection : Use synchrotron radiation for sub-Ångström resolution.
- Robust refinement tools : SHELXL’s TWIN/BASF commands for handling twinned crystals, or OLEX2 for real-space validation .
- Comparative analysis : Cross-validate with DFT-calculated geometries (e.g., Gaussian09) to identify outliers in experimental parameters .
Q. What strategies optimize the synthesis of derivatives with enhanced bioactivity?
- Methodological Answer : To improve pharmacological properties (e.g., antiviral or anticancer activity):
- Substituent engineering : Introduce electron-withdrawing groups (e.g., halogens) at the pyrrole-2,5-dione core to modulate electronic effects and binding affinity .
- Microwave-assisted reactions : Accelerate synthesis of 1-aroyl derivatives (e.g., 3,5-dimethylpyrazole hybrids) for rapid library generation .
- Computational guidance : Use molecular docking (AutoDock Vina) to predict interactions with targets like HIV-1 integrase or 5-HT1A receptors prior to synthesis .
Q. How does the electronic structure of this compound influence its role in molecular electronics?
- Methodological Answer : The conjugated π-system of the pyrrole-dione core enables charge transport in organic semiconductors. Key approaches include:
- DFT studies : Calculate HOMO-LUMO gaps (e.g., ~3.2 eV for thiophene-substituted analogs) to predict conductivity .
- Electrochemical characterization : Cyclic voltammetry to assess redox potentials and stability in OFET/OLED applications .
- Substituent effects : Tosyl groups enhance solubility in organic solvents, while thienyl substituents improve charge-carrier mobility in thin-film devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
